N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
CAS No.: 941967-10-8
Cat. No.: VC5020639
Molecular Formula: C17H17N3O4S2
Molecular Weight: 391.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941967-10-8 |
|---|---|
| Molecular Formula | C17H17N3O4S2 |
| Molecular Weight | 391.46 |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O4S2/c1-11-5-7-14(8-6-11)26(22,23)20-17-19-12(2)15(25-17)16(21)18-10-13-4-3-9-24-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
| Standard InChI Key | KZQLITXBKGADBL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CO3)C |
Introduction
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a complex organic compound with a molecular formula of C17H17N3O4S and a molecular weight of 391.5 g/mol . This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis and Preparation
Although specific synthesis details for N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are not readily available, thiazole derivatives are generally synthesized through reactions involving thiosemicarbazides or other thiazole precursors. For example, thiazole-based compounds can be prepared by reacting 1,4-disubstituted thiosemicarbazides with chloroacetone in ethyl acetate or ethanol .
Biological Activities
Thiazole derivatives have been extensively studied for their biological activities, including antiproliferative effects against cancer cells. While specific data on N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is limited, related compounds have shown promising results as inhibitors of targets like EGFR and BRAF V600E .
Research Findings and Future Directions
Given the potential biological activities of thiazole derivatives, further research is warranted to explore the specific effects of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume